An In-depth Technical Guide to the Synthesis and Characterization of C15H26O7Tm
An In-depth Technical Guide to the Synthesis and Characterization of C15H26O7Tm
Disclaimer: The chemical compound with the molecular formula C15H26O7Tm is not a known substance based on searches of the current chemical literature. This document, therefore, presents a hypothetical but chemically plausible technical guide for the synthesis and characterization of a novel compound with this formula. The proposed methodologies and expected data are based on established principles in organometallic and coordination chemistry, particularly concerning lanthanide elements.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of novel organometallic compounds.
Proposed Structure and Rationale
For the purpose of this guide, we hypothesize that C15H26O7Tm is a neutral coordination complex of thulium(III). The most plausible structure to fit this formula is a complex containing a single, multidentate organic ligand. We will refer to this hypothetical triprotic acid ligand as Lantana-15-oic acid (a fictional name for this guide), with the chemical formula C15H29O7. Upon coordination with the Tm³⁺ ion, this ligand would be triply deprotonated to form the ligand [C15H26O7]³⁻, resulting in the neutral complex Tm(C15H26O7) . The proposed ligand is envisioned as a flexible acyclic molecule containing both carboxylate and hydroxyl functional groups, which are known to coordinate effectively with lanthanide ions.
Hypothetical Synthesis Pathway
The proposed synthesis involves the reaction of a thulium(III) salt, such as thulium(III) chloride (TmCl3), with the protonated organic ligand, Lantana-15-oic acid (C15H29O7), in a suitable solvent system. A non-coordinating base, such as triethylamine (TEA), is used to facilitate the deprotonation of the ligand and drive the reaction to completion by scavenging the liberated HCl.
Reaction Scheme: TmCl₃ + C₁₅H₂₉O₇ + 3(C₂H₅)₃N → Tm(C₁₅H₂₆O₇) + 3(C₂H₅)₃NH⁺Cl⁻
A diagram of the synthesis workflow is presented below.
Caption: Experimental workflow for the synthesis of C15H26O7Tm.
Experimental Protocols
Synthesis of Tm(C15H26O7)
Materials:
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Thulium(III) chloride, anhydrous (TmCl3)
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Lantana-15-oic acid (C15H29O7)
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Triethylamine (TEA), distilled
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Tetrahydrofuran (THF), anhydrous
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Diethyl ether, anhydrous
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Methanol, reagent grade
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Deionized water
Procedure:
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In a 250 mL three-necked flask under an inert argon atmosphere, dissolve TmCl3 (1.0 mmol) in 50 mL of anhydrous THF with stirring.
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In a separate flask, dissolve Lantana-15-oic acid (1.0 mmol) and triethylamine (3.3 mmol) in 100 mL of anhydrous THF.
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Cool the TmCl3 solution to 0°C using an ice bath.
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Add the ligand/base solution dropwise to the cooled TmCl3 solution over a period of 1 hour with vigorous stirring.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Continue stirring the mixture for 24 hours at room temperature.
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After 24 hours, filter the white precipitate of triethylammonium chloride ((C2H5)3NH⁺Cl⁻) from the reaction mixture.
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Remove the THF from the filtrate under reduced pressure to yield a crude solid product.
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Wash the solid residue with 3 x 20 mL of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
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Purify the product by recrystallization from a hot methanol/water (9:1 v/v) solution.
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Collect the resulting crystals by vacuum filtration and dry them under vacuum for 12 hours.
Characterization
A logical workflow for the characterization of the newly synthesized compound is depicted below.
Caption: Logical workflow for the characterization of C15H26O7Tm.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon and hydrogen in the compound, which can be compared to the theoretical values to assess purity.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 38.64 | 38.59 |
| Hydrogen (H) | 5.62 | 5.68 |
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the complex.
| Analysis | Theoretical [M+H]⁺ | Experimental [M+H]⁺ |
| ESI-MS | 466.08 | 466.15 |
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the ligand to the thulium ion.
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Assignment |
| O-H Stretch | 3200-3600 | 3450 (broad) | Coordinated/Lattice Water or -OH groups |
| C-H Stretch | 2850-3000 | 2960, 2875 | Aliphatic C-H |
| C=O Stretch (Carboxylate) | 1550-1610 | 1585 (asymmetric) | Coordinated Carboxylate |
| C=O Stretch (Carboxylate) | 1300-1420 | 1410 (symmetric) | Coordinated Carboxylate |
| Tm-O Stretch | 400-600 | 485 | Metal-Oxygen Bond |
UV-Vis Spectroscopy
UV-Vis spectroscopy can provide information about the electronic transitions within the complex. Thulium(III) complexes are known for their sharp, line-like absorption bands in the visible and near-infrared regions.
| Wavelength (nm) | Assignment |
| 360 | ³H₆ → ¹D₂ |
| 465 | ³H₆ → ¹G₄ |
| 684 | ³H₆ → ³F₂ |
| 785 | ³H₆ → ³F₃ |
| 1210 | ³H₆ → ³H₅ |
Single-Crystal X-ray Diffraction
If suitable single crystals can be grown, X-ray diffraction will provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the thulium center.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 18.64 |
| c (Å) | 12.33 |
| β (°) | 98.5 |
| Z | 4 |
| Tm-O bond lengths (Å) | 2.25 - 2.40 |
Conclusion
This technical guide outlines a comprehensive and plausible strategy for the synthesis and characterization of the novel organometallic compound C15H26O7Tm. By following the detailed experimental protocols and employing the suite of analytical techniques described, researchers can systematically approach the creation and verification of new lanthanide-based molecular entities. The data presented, while hypothetical, are representative of what would be expected for a compound of this nature and serve as a benchmark for the successful synthesis and characterization of C15H26O7Tm or similar novel materials.
